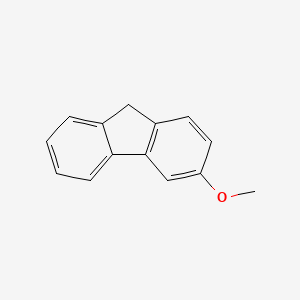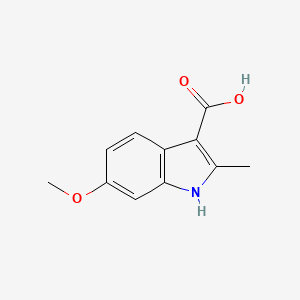![molecular formula C21H15ClN2O3S B13136520 1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione CAS No. 88605-24-7](/img/structure/B13136520.png)
1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include amino, chloro, and phenoxy groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common approach is the functionalization of anthracene at the 9,10-positions, followed by the introduction of amino, chloro, and phenoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
- 1,4-Diamino-2,3-dichloroanthracene-9,10-dione
- 1,4-Diamino-6-bromo-2-(4-(methylthio)phenoxy)anthracene-9,10-dione
- 1,4-Diamino-6-chloro-2-(4-(methylthio)phenyl)anthracene-9,10-dione
Uniqueness
1,4-Diamino-6-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the presence of both amino and chloro groups, which provide distinct reactivity and functional properties. The phenoxy group further enhances its versatility, making it suitable for various applications in research and industry.
特性
CAS番号 |
88605-24-7 |
|---|---|
分子式 |
C21H15ClN2O3S |
分子量 |
410.9 g/mol |
IUPAC名 |
1,4-diamino-6-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)20(25)13-7-2-10(22)8-14(13)21(17)26/h2-9H,23-24H2,1H3 |
InChIキー |
PTAPTGYKMNDIQJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


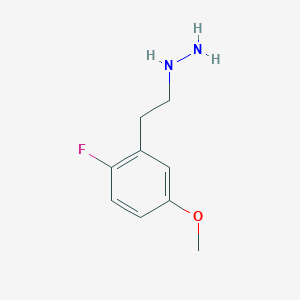
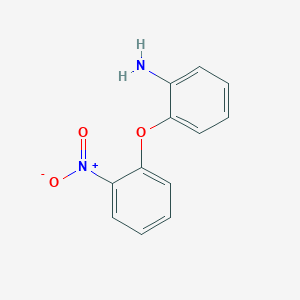
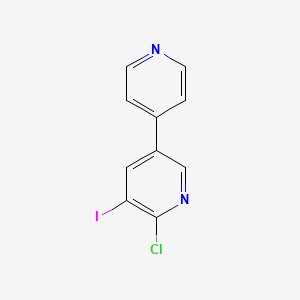
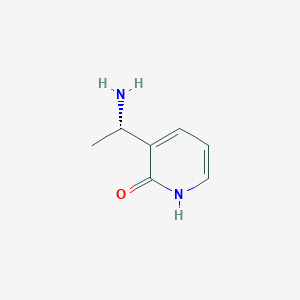

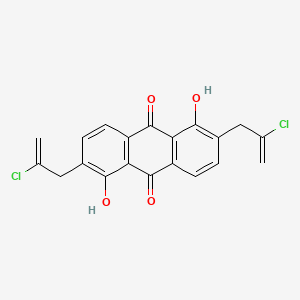
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
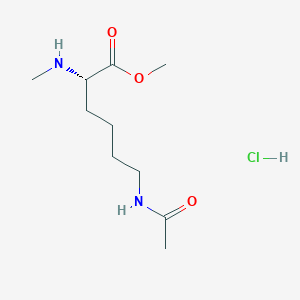
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
